4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide
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Overview
Description
4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, methoxy, and nitro functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base such as sodium methoxide.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substituting Agents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide.
Scientific Research Applications
4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the effects of nitrobenzamides on biological systems.
Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H10Cl2N2O4 |
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Molecular Weight |
341.1 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-8(15)6-11(13)17-14(19)10-4-2-9(16)7-12(10)18(20)21/h2-7H,1H3,(H,17,19) |
InChI Key |
OCXLNIWKNQVTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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